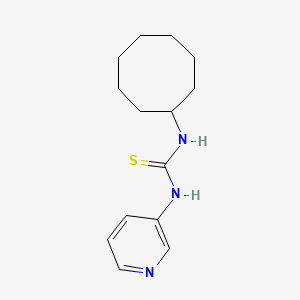

![molecular formula C19H28N4O2 B5543954 9-(6-环丙基嘧啶-4-基)-2-(2-甲氧基乙基)-2,9-二氮杂螺[5.5]十一烷-3-酮](/img/structure/B5543954.png)

9-(6-环丙基嘧啶-4-基)-2-(2-甲氧基乙基)-2,9-二氮杂螺[5.5]十一烷-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the family of 1-oxa-4,9-diazaspiro[5.5]undecanes, a class known for their versatile biological activities and potential in therapeutic applications. While specific information on this compound is limited, diazaspiro[5.5]undecane derivatives have been studied for their antihypertensive, antiviral, and other pharmacological properties (Clark et al., 1983).

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecane derivatives often involves intramolecular spirocyclization of pyridine substrates, employing in situ activation techniques and leveraging the reactivity of β-dicarbonyl nucleophiles (Parameswarappa & Pigge, 2011). Another efficient method includes the Michael addition of lithium enolate to tetrasubstituted olefin acceptors for diversely substituted diazaspiro[5.5]undecanes (Yang et al., 2008).

Molecular Structure Analysis

Diazaspiro[5.5]undecanes exhibit a broad range of structural diversity, with the diazaspiro-heterocyclic structure often elucidated through NMR and X-ray crystallographic techniques. These compounds typically feature a chair conformation for the cyclohexanone unit, with intermolecular hydrogen bonding and π–π stacking interactions significantly influencing the crystal packing (Islam et al., 2017).

Chemical Reactions and Properties

Diazaspiro[5.5]undecane derivatives participate in a variety of chemical reactions, including aminomethylation processes leading to new spirocyclic adducts or tetrahydropyridine derivatives. These compounds can act as novel bidentate ligands, forming complexes with metals such as ruthenium(II) and copper(II) (Cordes et al., 2013).

Physical Properties Analysis

The physical properties of diazaspiro[5.5]undecanes depend on their specific structural features. For instance, crystallographic studies reveal non-planar ring structures preferring chair conformations, with molecular interactions significantly influencing the crystallographic arrangement and thus the physical properties of these compounds (Yuan et al., 2017).

Chemical Properties Analysis

Diazaspiro[5.5]undecane derivatives exhibit a wide array of chemical properties, including their reactivity towards various electrophiles and nucleophiles, which allows for the synthesis of a diverse range of functionalized molecules. The spirocyclic nature of these compounds imparts them with unique reactivity patterns that are leveraged in synthetic organic chemistry for the development of pharmacologically active molecules (Cordes et al., 2013).

科学研究应用

1. 降压特性

9-取代-1-氧杂-4,9-二氮杂螺[5.5]十一烷-3-酮(指定化合物所属的类别)已被研究其降压特性。研究表明,这些化合物表现出显着的降压活性,这主要是由于外周 α1-肾上腺素能受体阻断(Clark 等,1983)。

2. 合成技术

研究还集中于 3,9-二氮杂螺[5.5]十一烷衍生物的合成,包括涉及吡啶底物的分子内螺环化的方法(Parameswarappa & Pigge,2011)。这些合成技术对于生产具有潜在药用价值的化合物至关重要。

3. 广谱生物活性

1,9-二氮杂螺[5.5]十一烷(包括与芳烃和杂芳烃环稠合和/或在位置 2 处含有羰基)的生物活性和合成已得到广泛综述。这些化合物已显示出治疗肥胖、疼痛、免疫系统疾病、细胞信号传导问题、心血管疾病和精神病等多种疾病的潜力(Blanco‐Ania 等,2017)。

4. 用于治疗呼吸系统疾病

某些 3,9-二氮杂螺[5.5]十一烷衍生物已被确认为 CCR8 拮抗剂,可用于治疗趋化因子介导的疾病,特别是哮喘、慢性阻塞性肺疾病和鼻炎等呼吸系统疾病(Norman,2007)。

5. 新型药物发现支架

二氮杂螺化合物的结构激发了新型药物发现支架的合成。这些受天然产物启发的结构旨在易于转化为先导生成库,并具有在各种治疗领域的潜在应用(Jenkins 等,2009)。

6. 肟衍生物的合成

已经对将具有巴比妥酸部分的杂环螺化合物的酮转化为肟衍生物进行了研究。此过程涉及由相关的二氮杂螺[5.5]十一烷三酮合成各种肟衍生物,这可能具有进一步的研究或药学意义(Rahman 等,2013)。

属性

IUPAC Name |

9-(6-cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N4O2/c1-25-11-10-23-13-19(5-4-18(23)24)6-8-22(9-7-19)17-12-16(15-2-3-15)20-14-21-17/h12,14-15H,2-11,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATJAVAUJAKGSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CC2(CCC1=O)CCN(CC2)C3=NC=NC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(6-Cyclopropylpyrimidin-4-yl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(3-hydroxy-3-methylbutyl)-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B5543885.png)

![(3S*,4R*)-1-[(5,7-dimethyl-2,1,3-benzoxadiazol-4-yl)sulfonyl]-4-isopropyl-N,N-dimethylpyrrolidin-3-amine](/img/structure/B5543886.png)

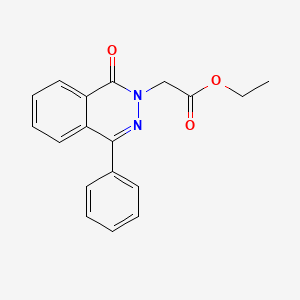

![N-methyl-2-(1-oxo-2(1H)-phthalazinyl)-N-{[3-(4-pyridinyl)-5-isoxazolyl]methyl}acetamide](/img/structure/B5543893.png)

![5,6-dimethyl-4-[(4-methylbenzyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5543904.png)

![1-(2,1,3-benzoxadiazol-4-ylmethyl)-8-(2-pyrimidinyl)-1,8-diazaspiro[4.5]decane](/img/structure/B5543926.png)

![(4aS*,7aR*)-N-(2,4-dimethoxyphenyl)-4-methylhexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5543928.png)

![3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5543929.png)

![1-(4-methoxy-3-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]ethanone](/img/structure/B5543930.png)

![2-(4-isopropylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5543939.png)

![7-[2-(1-adamantyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5543941.png)

![5-(4-biphenylyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5543955.png)

![1-(4-ethyl-2-methyl-4H-pyrazolo[1,5-a]benzimidazol-3-yl)ethanone](/img/structure/B5543961.png)